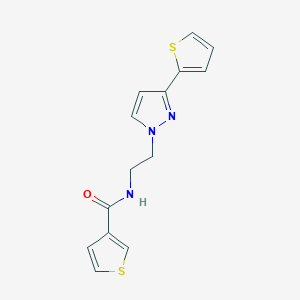

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide

Descripción

N-(2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is a heterocyclic compound featuring a thiophene-3-carboxamide core linked via an ethyl group to a pyrazole ring substituted with a thiophen-2-yl moiety. This structure combines two biologically relevant heterocycles—thiophene and pyrazole—known for their roles in medicinal chemistry due to their electronic properties and ability to engage in hydrogen bonding or π-π interactions .

Propiedades

IUPAC Name |

N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS2/c18-14(11-4-9-19-10-11)15-5-7-17-6-3-12(16-17)13-2-1-8-20-13/h1-4,6,8-10H,5,7H2,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWACWAFJUPXIDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C=C2)CCNC(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

N-(2-(3-(Thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide has garnered attention in various scientific fields:

Chemistry: Its unique structure and reactivity make it a valuable intermediate in organic synthesis for constructing complex molecules. Biology: Potential as a ligand in biochemical studies due to the presence of nitrogen and sulfur, offering binding sites for metal ions or enzymes. Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, analgesic, or anticancer activities. Industry: Used in the development of materials such as organic semiconductors or corrosion inhibitors.

Mecanismo De Acción

The compound's mechanism of action in biological systems involves interaction with molecular targets such as enzymes or receptors. The presence of heteroatoms (nitrogen and sulfur) allows for hydrogen bonding and coordination with metal ions, impacting biochemical pathways. Its ability to traverse biological membranes due to its aromatic nature adds to its functional versatility.

Comparación Con Compuestos Similares

Key Observations :

- Functional Groups: The target’s carboxamide group contrasts with sulfonamide (e.g., compound 85) or acrylamide (e.g., compound 3) moieties in analogues.

- Heterocyclic Diversity : Unlike compound 6p, which incorporates pyridine, the target retains dual thiophene motifs, possibly enhancing π-stacking interactions in hydrophobic environments .

Actividad Biológica

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is a synthetic compound characterized by its unique structural features, including a pyrazole ring and thiophene moieties. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Structural Characteristics

The molecular structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C14H14N4OS |

| Molecular Weight | 286.35 g/mol |

| CAS Number | 2034553-80-3 |

The presence of both pyrazole and thiophene rings suggests potential interactions with various biological targets, enhancing its pharmacological profile.

Antimicrobial Activity

Research has indicated that derivatives of pyrazole and thiophene exhibit significant antimicrobial properties. For instance, a study evaluated the antibacterial effects of similar compounds against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The results showed notable inhibition zones and low minimum inhibitory concentrations (MIC), indicating strong antimicrobial activity .

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 32 |

| Staphylococcus aureus | 20 | 16 |

| Bacillus subtilis | 18 | 64 |

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. In a study assessing various pyrazole derivatives, compounds demonstrated significant COX-2 inhibitory activity, suggesting potential use in treating inflammatory conditions. The most potent derivatives exhibited IC50 values comparable to standard anti-inflammatory drugs .

| Compound | IC50 (µg/mL) |

|---|---|

| This compound | 54.65 |

| Standard Drug (Diclofenac) | 50.00 |

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using DPPH and hydroxyl radical scavenging assays. Results indicated that the compound effectively scavenged free radicals, demonstrating significant antioxidant activity which may contribute to its therapeutic potential in oxidative stress-related diseases .

The proposed mechanism of action for this compound involves binding to specific molecular targets such as enzymes or receptors. The structural features allow for π–π stacking interactions and hydrophobic interactions that enhance binding affinity. This interaction may modulate enzymatic activities leading to therapeutic effects.

Case Studies

A notable case study involved the evaluation of a series of pyrazole derivatives in vivo for their anti-inflammatory effects. The study demonstrated that compounds similar to this compound significantly reduced edema in carrageenan-induced rat models, supporting their potential use as effective anti-inflammatory agents .

Q & A

Q. What are the standard synthetic routes for N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Preparation of pyrazole intermediates via cyclization of hydrazines with β-diketones or α,β-unsaturated ketones.

- Step 2 : Coupling the pyrazole moiety with a thiophene-ethylamine derivative using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in solvents like DMF or dichloromethane .

- Step 3 : Purification via column chromatography or recrystallization, monitored by TLC or HPLC to ensure >95% purity .

Q. Which spectroscopic methods are critical for structural confirmation?

- NMR (¹H/¹³C) : Assigns protons and carbons in the pyrazole, thiophene, and carboxamide groups (e.g., δ 8.1–8.3 ppm for pyrazole protons, δ 165–170 ppm for carboxamide carbonyls) .

- IR Spectroscopy : Identifies key functional groups (e.g., ~1670 cm⁻¹ for C=O stretch in carboxamide) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 387.47 for C₁₈H₁₇N₃O₃S₂) .

Q. How are solubility properties evaluated for in vitro assays?

- Solubility is tested in DMSO (primary stock) and aqueous buffers (PBS, pH 7.4) using dynamic light scattering (DLS) to detect aggregation.

- Bioassay-compatible concentrations are validated via centrifugation (10,000 rpm, 10 min) to remove insoluble particulates .

Advanced Research Questions

Q. What computational strategies predict binding modes with biological targets?

- Density Functional Theory (DFT) : Optimizes molecular geometry and calculates electrostatic potential surfaces to identify reactive sites (e.g., carboxamide’s hydrogen-bonding capacity) .

- Molecular Docking : Screens against protein databases (e.g., PDB) using AutoDock Vina; prioritizes targets like cytochrome P450 enzymes or kinase domains based on binding affinity (ΔG < −8 kcal/mol) .

Q. How can contradictory bioactivity data be resolved?

- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based assays) with cellular viability tests (MTT assay) to distinguish direct target effects from cytotoxicity .

- Dose-Response Curves : Ensure EC₅₀/IC₅₀ values are reproducible across ≥3 independent experiments with statistical rigor (p < 0.05, ANOVA) .

Q. What methodologies optimize pharmacokinetic properties?

- Metabolic Stability : Incubate with liver microsomes (human/rat), quantify parent compound loss via LC-MS/MS over 60 min .

- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (e.g., fu > 10% for CNS penetration) .

Q. How to enhance selectivity for target enzymes?

- Structure-Activity Relationship (SAR) : Modify substituents on the pyrazole (e.g., CF₃ vs. CH₃) or thiophene rings to reduce off-target interactions.

- Kinome Screening : Profile against panels of 100+ kinases (e.g., DiscoverX) to identify selectivity hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.